6-O-(B-D-Galactopyranosyl)-D-galactopyranose
Description
Historical Context of Disaccharide Identification in Plant and Microbial Systems
The identification of β-(1→6)-galactobiose emerged from mid-20th-century efforts to characterize plant cell wall polysaccharides. Early studies on hemicelluloses and pectins revealed heterogeneous galactan structures, with β-1,6 linkages implicated in side-chain branching. The development of chromatographic techniques in the 1970s enabled the isolation of galacto-oligosaccharides, including β-(1→6)-galactobiose, from hydrolyzed plant extracts. Concurrently, microbial systems provided critical insights: xylanases from Bacillus species were found to encode carbohydrate-binding modules (CBMs) with affinity for β-(1→6)-galactosidic linkages, as demonstrated by the crystal structure of Clostridium thermocellum CBM60 bound to galactobiose. This dual focus on plant and microbial systems underscored the ubiquity of β-(1→6) linkages in nature.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₂₂O₁₁ | |
| Average mass | 342.30 g/mol | |
| Glycosidic linkage | β-1,6 | |
| Enzymatic substrates | β-galactosidases, CBMs |
The structural characterization of β-(1→6)-galactobiose was further advanced by nuclear magnetic resonance (NMR) spectroscopy, which resolved the anomeric configuration and linkage specificity. These efforts laid the groundwork for understanding its role in complex glycans.
Role in Type II Arabinogalactan Protein (AGP) Architecture
Type II arabinogalactan proteins (AGPs) are hydroxyproline-rich glycoproteins critical for plant cell wall integrity and signaling. Their polysaccharide components consist of a β-1,3-galactan backbone decorated with β-1,6-linked galactose side chains, to which arabinose and other sugars attach. β-(1→6)-Galactobiose serves as a fundamental unit in these side chains, enabling the formation of highly branched domains that confer solubility and molecular recognition properties.
Rice β-galactosidase 8 (OsBgal8), a member of glycosyl hydrolase family 35 (GH35), specifically hydrolyzes β-1,3- and β-1,6-linked galactans in AGPs, highlighting the structural importance of these linkages. The enzyme’s substrate specificity was confirmed through recombinant expression studies, which showed cleavage of β-(1→6)-galactobiose from synthetic oligosaccharides. This activity modulates AGP cross-linking during cell wall remodeling, influencing developmental processes such as pollen tube growth and root elongation.
Evolutionary Significance of β(1→6) Linkages in Polysaccharide Diversity
The conservation of β-(1→6)-galactobiose across evolutionary lineages reflects its adaptive value in polysaccharide biosynthesis. In plants, phylogenetic analyses of GH35 β-galactosidases reveal ancient origins, with orthologs in bryophytes (Physcomitrella patens) and vascular plants sharing conserved catalytic domains for β-1,6-galactan hydrolysis. This suggests that β-(1→6) linkages were integral to early land plant cell walls.
Microbial systems exhibit convergent evolution, as seen in Clostridium thermocellum CBM60, which binds β-(1→6)-galactobiose via a calcium-dependent mechanism. The structural homology between microbial CBMs and plant lectins underscores a co-evolutionary arms race, wherein microbes target plant glycans for degradation, while plants evolve resistant variants. Notably, β-(1→6) linkages in microbial exopolysaccharides, such as Streptococcus capsules, mirror their plant counterparts, indicating a universal role in molecular mimicry and immune evasion.
Structure
3D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6+,7+,8+,9-,10-,11?,12-/m1/s1 |
InChI Key |
DLRVVLDZNNYCBX-XIEPDHIPSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
β-Galactosidase-Mediated Transglycosylation
β-Galactosidase from Escherichia coli catalyzes the transfer of galactosyl residues from lactose to 2-acetamido-2-deoxy-D-galactose, forming 6-O-β-D-galactopyranosyl-D-galactose. Immobilizing the enzyme on Sepharose CL-4B improves reusability, achieving 20% yield based on the acceptor substrate. Reaction conditions include:
-
pH : 6.8–7.2
-
Temperature : 25–37°C
-
Substrate ratio : Lactose:acceptor = 1:2–1:5
Mechanism : The enzyme’s transferase activity cleaves lactose’s β-(1→4) bond, transferring galactose to the C6 hydroxyl of the acceptor.
Reverse Hydrolysis
β-Galactosidase also synthesizes the disaccharide via reverse hydrolysis, albeit with lower yields (2–3%). This method uses D-galactose and 2-acetamido-2-deoxy-D-galactose as substrates under high concentrations (≥30% w/v) to favor synthesis over hydrolysis.
Chemical Synthesis
Glycosylation with Protected Donors
A benzyl-protected galactose acceptor (e.g., benzyl 2-acetamido-3-O-acetyl-2-deoxy-α-D-galactopyranoside) reacts with a galactosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide) in the presence of mercuric cyanide or silver triflate as catalysts. Key steps:
-
Protection : Selective acetylation and benzylidene protection of hydroxyl groups.
-
Glycosylation : Donor activation at −30°C in nitromethane/benzene (1:1).
-
Deprotection : Sequential removal of acetyl and benzyl groups via methanolic NaOMe.
Regioselective Glycosyl Phosphate Activation
Dibutyl 3,4-di-O-benzoyl-2,6-di-O-benzyl-α/β-D-galactopyranosyl phosphate serves as a glycosyl donor. Activated by TfOH at −30°C, this method achieves α-selectivity in glycosidic bond formation.
Industrial-Scale Production
Enzymatic Fermentation
Microbial systems (e.g., Aspergillus oryzae) produce β-galactosidase extracellularly, enabling large-scale disaccharide synthesis. Fermentation parameters:
Immobilized Enzyme Reactors
Cross-linked enzyme aggregates (CLEAs) of β-galactosidase enhance stability, allowing continuous production in packed-bed reactors. Operational stability exceeds 10 cycles with <10% activity loss.
Comparative Analysis
| Method | Yield | Regioselectivity | Scalability | Cost |
|---|---|---|---|---|
| Enzymatic Transfer | 20% | High (β-1→6) | Moderate | $$ |
| Reverse Hydrolysis | 2–3% | Low | Low | $ |
| Chemical Glycosylation | 50% | Moderate | Low | $$$$ |
| Glycosyl Phosphates | 60% | High (α/β) | High | $$$ |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
6-O-beta-D-Galactopyranosyl-D-galactose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the disaccharide can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the disaccharide can lead to the formation of sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products
Scientific Research Applications
Biological Significance
1.1 Glycosylation and Cell Recognition
Glycosylation plays a crucial role in cellular processes, including cell signaling and recognition. The presence of 6-O-(β-D-Galactopyranosyl)-D-galactopyranose in glycoproteins can influence immune responses and pathogen interactions. For instance, it has been shown that certain pathogens exploit galactose-containing structures for adhesion to host cells, highlighting its importance in infection biology .
1.2 Prebiotic Potential
Research indicates that oligosaccharides like 6-O-(β-D-Galactopyranosyl)-D-galactopyranose may serve as prebiotics, promoting the growth of beneficial gut microbiota. In vitro studies have demonstrated that such compounds can enhance the proliferation of specific probiotic strains, suggesting their potential use in functional foods aimed at improving gut health .
Pharmaceutical Applications
2.1 Drug Development
The compound has been investigated for its potential role in drug development, particularly in the formulation of glycosylated drugs that exhibit enhanced bioavailability and stability. A study reported the synthesis of various glycosylated derivatives of drugs using 6-O-(β-D-Galactopyranosyl)-D-galactopyranose as a building block, which showed improved pharmacokinetic profiles compared to their non-glycosylated counterparts .
2.2 Antiviral Activity
There is emerging evidence that compounds containing β-D-galactopyranosyl residues may exhibit antiviral properties. For example, derivatives of 6-O-(β-D-Galactopyranosyl)-D-galactopyranose have been shown to inhibit viral replication in vitro, making them candidates for further research in antiviral drug development .
Food Science Applications
3.1 Sweetening Agent
Due to its sweetness profile and low caloric content, 6-O-(β-D-Galactopyranosyl)-D-galactopyranose is being explored as a natural sweetener in food products. Its use can provide sweetness without significant caloric intake, appealing to health-conscious consumers .
3.2 Emulsifying Agent
The compound has been evaluated for its emulsifying properties in food formulations. Its ability to stabilize emulsions can enhance the texture and shelf life of various food products, making it a valuable ingredient in the food industry .
Case Studies
Mechanism of Action
The mechanism by which 6-O-beta-D-Galactopyranosyl-D-galactose exerts its effects involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can modulate the activity of these enzymes, influencing various metabolic pathways. Additionally, it can act as a prebiotic, promoting the growth of beneficial gut bacteria .
Comparison with Similar Compounds
Table 1: Structural Comparison of Galactose-Containing Disaccharides
Key Observations :
- Linkage Position and Anomericity: The β-1,6 linkage in 6-O-(β-D-Galactopyranosyl)-D-galactopyranose contrasts with the α-1,6 linkage in melibiose, which alters solubility and enzymatic recognition . Carrageenans, with alternating β-1,3 and α-1,4 linkages, exhibit helical conformations critical for gelling, a property absent in the linear, non-sulfated target compound .
- Functional Groups : Sulfation in carrageenans enhances hydrophilicity and ionic interactions, while the acetyl and benzyl groups in synthetic derivatives (e.g., 2-acetamido-6-O-β-D-Gal-D-GlcNAc) influence receptor specificity .
Table 2: Functional Differences in Glycosidic Contexts
Research Findings :
- Lectin Interactions: Substitutions at the 6-O position of β-D-galactopyranose significantly impact lectin binding. For example, 6-O-methylation reduces affinity for human galectins, whereas sulfation enhances it .
- Thermodynamic Stability: Arabinogalactan’s branched structure disrupts water cage formation around methane molecules, making it a potent "green" inhibitor of gas hydrates .
Biological Activity
6-O-(β-D-Galactopyranosyl)-D-galactopyranose, also known as galactosylgalactose, is a disaccharide that plays a significant role in various biological processes. This compound is characterized by its unique glycosidic bond and has been studied for its potential therapeutic applications, particularly in cancer treatment and as a prebiotic.
Chemical Structure
The molecular formula of 6-O-(β-D-Galactopyranosyl)-D-galactopyranose is C₁₂H₂₂O₁₁, indicating it consists of two galactose units linked via a β-glycosidic bond. The structural representation can be summarized as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of 6-O-(β-D-Galactopyranosyl)-D-galactopyranose. Research indicates that it may enhance the efficacy of chemotherapeutic agents by modifying their pharmacokinetics and targeting cancer cells more effectively.
- Case Study : A study demonstrated that when combined with oxaliplatin, a common chemotherapeutic drug, the modified compound exhibited increased cytotoxicity against various cancer cell lines, including A549 (lung cancer) and DLD-1 (colon cancer) cells. The IC₅₀ values for these combinations were significantly lower than those for oxaliplatin alone, suggesting improved therapeutic outcomes .
Prebiotic Effects
6-O-(β-D-Galactopyranosyl)-D-galactopyranose has been investigated for its prebiotic properties, promoting beneficial gut microbiota and enhancing gut health.
- Mechanism : This compound acts as a substrate for specific gut bacteria, leading to increased production of short-chain fatty acids (SCFAs), which are crucial for gut health and metabolic processes. Studies have shown that its consumption correlates with improved gut barrier function and reduced inflammation .
Comparative Biological Activity
The biological activities of 6-O-(β-D-Galactopyranosyl)-D-galactopyranose are attributed to several mechanisms:
- Cell Cycle Regulation : The compound influences cell cycle progression in cancer cells, potentially inducing apoptosis through modulation of signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .
- Immune Modulation : It has been observed to enhance immune responses by increasing the production of cytokines in macrophages, which may contribute to its anticancer effects .
- Glycosylation Impact : The presence of galactose residues can alter glycosylation patterns on proteins, affecting their function and interactions within biological systems .
Q & A
Q. Advanced Research Focus
- 2D NMR : HSQC and HMBC correlate anomeric carbons with adjacent protons, confirming linkage positions .
- Ion mobility spectrometry (IMS) : Separates isomeric byproducts based on collision cross-sections.
- X-ray crystallography : Resolves absolute configuration when crystalline derivatives are obtainable .
How do researchers validate the biological relevance of synthetic 6-O-β-D-galactopyranosyl derivatives?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
